N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carboxylic acid hydrazide with 2,3-dimethoxybenzaldehyde. Its structure features a thiophene ring linked via a hydrazone bridge to a dimethoxyphenyl group, conferring unique electronic and steric properties. Below, we compare its synthesis, structural features, and applications with closely related carbohydrazide derivatives.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-3-5-10(13(11)19-2)9-15-16-14(17)12-7-4-8-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
XVOKHYQBLJPQMJ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Thiophene-2-carbohydrazide is typically prepared from ethyl thiophene-2-carboxylate and hydrazine hydrate via nucleophilic acyl substitution:
Reaction Equation :
Procedure :
-
Ethyl thiophene-2-carboxylate (1.0 equiv.) is refluxed with excess hydrazine hydrate (2.5 equiv.) in ethanol for 4–6 hours.
-
The product is isolated by cooling, filtration, and recrystallization from ethanol/water (yield: 85–92%).
Characterization Data :
-
1H NMR (DMSO-d6) : δ 7.83 (d, J = 4.7 Hz, 1H), 7.52 (d, J = 2.8 Hz, 1H), 7.01 (dd, J = 3.5 Hz, 1H), 4.40 (br s, 2H, NH₂).
Condensation with 2,3-Dimethoxybenzaldehyde
Standard Acid-Catalyzed Method
The hydrazone forms via a Schiff base reaction between thiophene-2-carbohydrazide and 2,3-dimethoxybenzaldehyde:
Reaction Equation :
Procedure :
-
Thiophene-2-carbohydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) are dissolved in absolute ethanol (20 mL).
-
A catalytic amount of glacial acetic acid (0.5 mL) is added.
-
The product precipitates upon cooling and is recrystallized from ethanol (yield: 75–88%).
Optimization Notes :
Alternative Solvent Systems
Characterization and Analytical Data
Spectroscopic Data
This compound :
-
M.P. : 172–174°C (lit. analog).
-
IR (KBr) : 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
1H NMR (400 MHz, DMSO-d6) :
-
13C NMR (101 MHz, DMSO-d6) :
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Synthesis and Properties
The synthesis of N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is generally conducted in ethanol under reflux conditions to promote the formation of the Schiff base. The product can be isolated through filtration and recrystallization.
Scientific Research Applications
This compound exhibits several significant applications across various scientific disciplines:
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and material science applications.
Research indicates that this compound possesses notable biological activities:
- Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of various bacterial and fungal strains .
- Anticancer Potential : It has demonstrated the ability to induce apoptosis in cancer cells, with efficacy observed against multiple human tumor cell lines such as cervical, gastric, and colorectal cancers .
- Antioxidant Activity : The compound exhibits antioxidant properties, which contribute to its potential therapeutic applications in preventing oxidative stress-related diseases .
Industrial Applications
In industrial settings, this compound is explored for developing chemosensors aimed at detecting metal ions and other analytes. Its ability to form stable complexes enhances its utility in sensor technology .
Case Studies
Several studies highlight the efficacy of this compound:
- Anticancer Research : A study published in 2023 demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to programmed cell death .
- Antimicrobial Studies : Another investigation revealed that derivatives of this compound exhibited strong antimicrobial activity against resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Comparative Data Table
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its anticancer properties, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Spectral Characteristics
- IR Spectra :
- 1H NMR :
Thermal Stability
- The target compound likely has a melting point >250°C, comparable to L2 (mp ~250°C) .
- Chromeno-pyridine derivatives (e.g., ) show exceptional stability (mp >300°C) due to extended conjugation.
Coordination Chemistry
The target compound’s dimethoxyphenyl group enhances its ligand properties:
- Metal Complexation :
- Comparative Stability :
- Complexes with hydroxy groups (e.g., L2) show higher stability constants than purely alkoxy-substituted ligands due to additional chelation sites .
Biological Activity
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by its thiophene backbone and a hydrazone functional group. The synthesis typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiophene-2-carbohydrazide. This reaction can be catalyzed under various conditions to yield the desired product with variable yields depending on the reaction environment.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of pancreatic cancer cells in vitro. For instance, one study reported an IC50 value indicating significant cytotoxicity against these cells .
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, possibly through modulation of inflammatory cytokines or pathways involved in inflammation .
Antitumor Activity
A significant study focused on the antitumor effects of this compound against pancreatic cancer cells. The findings are summarized in Table 1 below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pancreatic Cancer | 12.5 | Induction of apoptosis via mitochondrial pathway |
This study utilized both in vitro assays and in silico modeling to predict binding affinity to key oncogenic proteins, reinforcing the compound's potential as a lead for drug development.
Antibacterial Activity
Another investigation assessed the antibacterial properties against several strains, including E. coli and Staphylococcus aureus. The results are presented in Table 2:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
These findings indicate that the compound could serve as a template for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Anti-inflammatory Effects
Research into the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The data from this study is summarized below:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
Case Studies
A case study involving patients with chronic inflammatory conditions treated with derivatives of thiophene hydrazones highlighted improvements in clinical symptoms and reduced inflammatory markers post-treatment. This underscores the therapeutic potential of compounds like this compound in clinical settings.
Q & A
Q. Key Steps :
- Equimolar mixing of aldehyde and carbohydrazide.
- Reflux for 6–12 hours.
- Isolation via vacuum filtration.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- FT-IR : Confirms C=N stretch (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- NMR :
- Mass Spectrometry (HRMS) : Validates molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does crystallographic analysis resolve the stereoelectronic configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals the E-configuration of the azomethine bond and planar geometry. For example:
- Dihedral angles between thiophene and dimethoxyphenyl rings: <15°, indicating near-planarity.
- Intermolecular N–H···O hydrogen bonds stabilize crystal packing (e.g., N–H···O distance: 2.89 Å) .
Methodology : - Use SHELXL for refinement; CrysAlis PRO for data collection.
- Thermal ellipsoid plots to visualize disorder in aromatic rings .
Advanced: What computational methods predict the electronic and nonlinear optical (NLO) properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gaps : Correlates with charge-transfer efficiency (e.g., ΔE ~3.5 eV).
- Hyperpolarizability (β) : Predicts NLO behavior for optoelectronic applications .
Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .
Basic: What biological activities are associated with structurally similar thiophene carbohydrazides?
Analogous compounds exhibit:
- Antimicrobial activity : MIC values <12.5 µg/mL against S. aureus and E. coli .
- Antitubercular effects : IC₅₀ ~1.6 µM against M. tuberculosis H37Rv .
Assay Design : - Broth microdilution for MIC determination.
- Luciferase reporter phage assays for mycobacterial inhibition .
Advanced: How do structural modifications (e.g., methoxy vs. nitro substituents) alter bioactivity?
- Methoxy groups : Enhance lipophilicity and membrane penetration (logP ~2.8).
- Nitro substituents : Increase electron-withdrawing effects, boosting antimycobacterial potency but raising cytotoxicity (e.g., CC₅₀ ~50 µM vs. >100 µM for methoxy derivatives) .
Experimental Comparison : - Synthesize analogs with varied substituents.
- Use SAR models to correlate electronic parameters (Hammett σ) with IC₅₀ values.
Advanced: How are data contradictions resolved in crystallographic vs. spectroscopic studies?
Discrepancies in molecular geometry (e.g., bond lengths) arise from:
- X-ray vs. DFT : X-ray measures solid-state packing effects, while DFT models isolated molecules.
- Disordered atoms : Refine occupancy factors (e.g., 87% major component in thiophene ring disorder) .
Resolution Strategy : - Compare multiple datasets (e.g., Cambridge Structural Database entries).
- Use R-factor convergence (<0.05) to validate refinements .
Basic: What solvents and reaction conditions optimize synthetic yield?
- Solvents : Ethanol (yield ~75%) outperforms DMF due to lower polarity.
- Catalysts : 2–3 drops of acetic acid increase yield by 15% vs. uncatalyzed reactions.
- Temperature : Reflux at 80°C for 8 hours minimizes side products .
Advanced: How does hydrogen bonding influence supramolecular assembly in crystals?
Intermolecular N–H···O and C–H···O bonds form 1D chains or dimers:
- N–H···O : Distance 2.85–3.10 Å, angle 150–160°.
- π-π stacking : Centroid distances ~3.8 Å between aromatic rings .
Implications : Stabilizes polymorphs with distinct solubility profiles.
Advanced: What in silico approaches predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
